molecular formula C12H11BrN4O2 B2915873 (5-Bromofuran-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2176069-66-0

(5-Bromofuran-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2915873
CAS RN: 2176069-66-0
M. Wt: 323.15
InChI Key: WGBJQXCYWDKYEH-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures involving pyrazole and furan units have been synthesized and characterized through various analytical techniques. For example, the synthesis of a compound with a pyrazole-triazole methanone structure was detailed, highlighting methods for creating molecules with potential biological activity (Cao et al., 2010). This underscores the importance of synthetic chemistry in developing new compounds with potential applications in medicinal chemistry and materials science.

Antimicrobial and Anticancer Properties

Several studies have reported on the antimicrobial and anticancer properties of compounds containing pyrazole derivatives or related structural motifs. For instance, novel pyrazole derivatives have shown promising antimicrobial and anticancer activities, highlighting their potential as therapeutic agents (Hafez et al., 2016). Another study synthesized novel pyrazole derivatives of gallic acid and evaluated their anti-inflammatory activity, suggesting the utility of such compounds in developing new anti-inflammatory drugs (Arunkumar et al., 2009).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of bromophenol derivatives, including natural products, has demonstrated significant antioxidant activities. These studies indicate the potential of bromophenol and related compounds in addressing oxidative stress-related diseases (Çetinkaya et al., 2012). Similarly, the synthesis of pyrrolylnaphtho[2,1-b]furan derivatives and their antimicrobial evaluation suggest that such compounds could contribute to the development of new antimicrobial agents (Joshi S.D et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine, also known as (5-Bromofuran-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

The compound interacts with the COX-2 protein through a process known as molecular docking . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins. The compound’s good binding affinity suggests that it could be a potential COX-2 inhibitor .

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)17-6-8(7-17)16-11-5-14-3-4-15-11/h1-5,8H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBJQXCYWDKYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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